1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole
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Overview
Description
1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole is a chemical compound with a complex structure that includes a sulfonyl group attached to an imidazole ring
Preparation Methods
The synthesis of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole typically involves multiple steps. One common method includes the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with imidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonylimidazole compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiols or other reduced forms.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols
Scientific Research Applications
1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole can be compared with similar compounds such as:
1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone: This compound has a similar aromatic structure but lacks the sulfonyl and imidazole groups, resulting in different chemical properties and reactivity.
1-(5-Chloro-2-ethoxy-4-methylphenyl)ethanone: Similar in structure but with an ethanone group instead of the sulfonylimidazole, leading to different applications and reactivity
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-3-18-11-6-9(2)10(13)7-12(11)19(16,17)15-5-4-14-8-15/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLKSLCPUQQICM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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